![molecular formula C6H2BF7KN B13475009 Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide](/img/structure/B13475009.png)
Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a boron atom bonded to a pyridine ring, which is further substituted with fluorine and trifluoromethyl groups. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide typically involves the reaction of a suitable pyridine derivative with a boron-containing reagent. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups, making it a versatile method for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating the transfer of functional groups and the formation of new chemical bonds. This makes the compound a valuable intermediate in many synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[6-(trifluoromethyl)pyridin-3-yl]boranuide
- Potassium trifluoro(6-fluoro-2-methylpyridin-3-yl)boranuide
Uniqueness
Potassium trifluoro[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide is unique due to its specific substitution pattern on the pyridine ring. The presence of both fluorine and trifluoromethyl groups imparts distinct electronic properties, making it particularly useful in reactions that require high reactivity and selectivity. Its stability and compatibility with various reaction conditions further enhance its utility in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H2BF7KN |
|---|---|
Peso molecular |
270.99 g/mol |
Nombre IUPAC |
potassium;trifluoro-[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]boranuide |
InChI |
InChI=1S/C6H2BF7N.K/c8-4-1-3(7(12,13)14)2-15-5(4)6(9,10)11;/h1-2H;/q-1;+1 |
Clave InChI |
HODHCUNYKVRWHC-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=C(N=C1)C(F)(F)F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13474929.png)
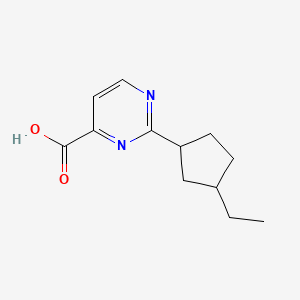
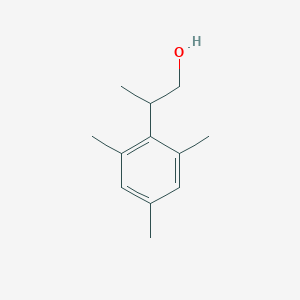
![methyl 4-[(1S)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13474957.png)
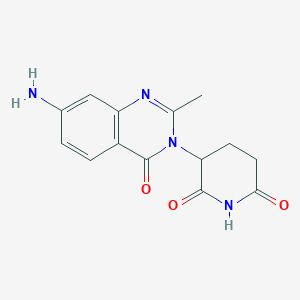
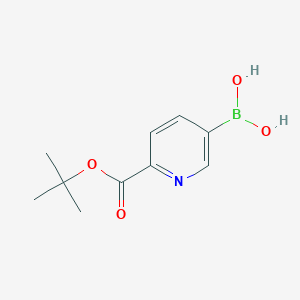
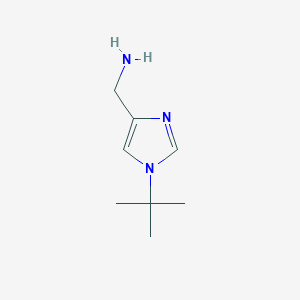
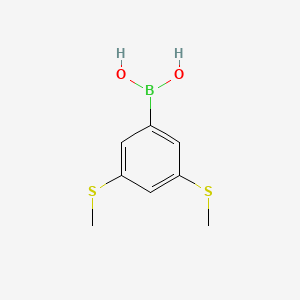
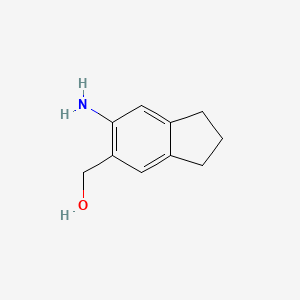
![[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13474980.png)
![2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13474982.png)
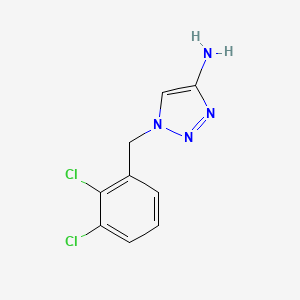
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxetane](/img/structure/B13474999.png)
![rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B13475013.png)
